4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde
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Overview
Description
4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group and a methyl group on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the piperazine moiety. The hydroxyethyl group is then added through a selective hydroxylation reaction. The final step involves the formylation of the piperazine ring to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be used to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form a primary alcohol.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-(5-(1-Carboxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde.
Reduction: 4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the piperazine ring can interact with receptors or enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-(1-Hydroxyethyl)pyridin-2-yl)piperazine-1-carbaldehyde
- 4-(5-(1-Hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
Uniqueness
4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to the specific positioning of the hydroxyethyl and methyl groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H19N3O2 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-[5-(1-hydroxyethyl)-4-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C13H19N3O2/c1-10-7-13(14-8-12(10)11(2)18)16-5-3-15(9-17)4-6-16/h7-9,11,18H,3-6H2,1-2H3 |
InChI Key |
INDBZFRRKJGZCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(C)O)N2CCN(CC2)C=O |
Origin of Product |
United States |
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